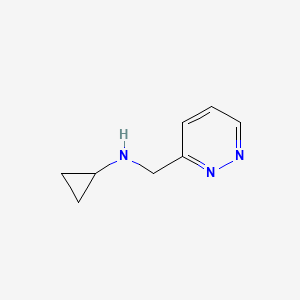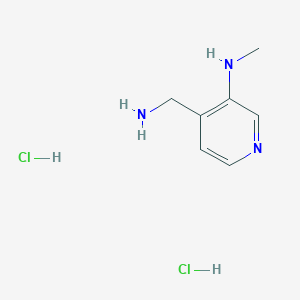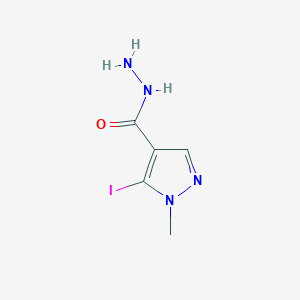
N-(pyridazin-3-ylmethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridazin-3-ylmethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to a pyridazine moiety via a methylene bridge. The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is known for its wide range of pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridazin-3-ylmethyl)cyclopropanamine typically involves the reaction of a pyridazine derivative with a cyclopropanamine precursor. One common method includes the nucleophilic substitution reaction where a halogenated pyridazine reacts with cyclopropanamine under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(pyridazin-3-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles replace leaving groups like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(pyridazin-3-ylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(pyridazin-3-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar pharmacological activities.
Pyridazinone: Contains a keto group, offering different reactivity and biological properties.
Cyclopropanamine: Lacks the pyridazine ring but shares the cyclopropane moiety.
Uniqueness
N-(pyridazin-3-ylmethyl)cyclopropanamine is unique due to the combination of the cyclopropane ring and pyridazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-(pyridazin-3-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C8H11N3/c1-2-8(11-10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 |
InChI Key |
DAOHONVKHCGUQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=NN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)









![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)
